BMS-986120

Therapeutic Window Bleeding Liability Arterial Thrombosis

BMS-986120 (CAS: 1478712-37-6) is a first-in-class, orally bioavailable, and reversible antagonist of protease-activated receptor 4 (PAR4). It exhibits potent and selective antiplatelet effects, targeting the thrombin-mediated platelet activation pathway distinct from PAR1, P2Y12, or COX-1 mechanisms.

Molecular Formula C23H23N5O5S2
Molecular Weight 513.6 g/mol
CAS No. 1478712-37-6
Cat. No. B606285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986120
CAS1478712-37-6
SynonymsBMS-986120;  BMS 986120;  BMS986120.
Molecular FormulaC23H23N5O5S2
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC
InChIInChI=1S/C23H23N5O5S2/c1-13-17(25-21(34-13)27-4-6-31-7-5-27)12-32-18-8-14(29-2)9-19-15(18)10-20(33-19)16-11-28-22(24-16)35-23(26-28)30-3/h8-11H,4-7,12H2,1-3H3
InChIKeyMINMDCMSHDBHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-986120 Procurement Guide: First-in-Class Oral PAR4 Antagonist for Antithrombotic Research


BMS-986120 (CAS: 1478712-37-6) is a first-in-class, orally bioavailable, and reversible antagonist of protease-activated receptor 4 (PAR4) [1]. It exhibits potent and selective antiplatelet effects, targeting the thrombin-mediated platelet activation pathway distinct from PAR1, P2Y12, or COX-1 mechanisms [2]. The compound has completed Phase I clinical evaluation and is widely utilized in preclinical and translational thrombosis research [3].

Target Selective PAR4 antagonism for thrombin signaling pathway studies
Model Oral dosing supports systemic exposure in rodent and NHP thrombosis models
Context Reported human PK/PD and Phase I tolerability endpoints for translational research

Why PAR4 Antagonist BMS-986120 Cannot Be Substituted by PAR1 Antagonists or P2Y12 Inhibitors in Research


Substitution of BMS-986120 with other antiplatelet agents introduces distinct pharmacological liabilities that compromise experimental validity. PAR1 antagonists (e.g., vorapaxar, atopaxar) and P2Y12 inhibitors (e.g., clopidogrel) engage different signaling nodes: PAR1 and PAR4 mediate temporally distinct phases of thrombin-induced platelet activation, with PAR4 driving sustained, high-thrombin-concentration responses critical for thrombus propagation [1]. Preclinical data demonstrate that PAR1 antagonism carries substantial bleeding risk that limits clinical dosing, whereas PAR4 inhibition via BMS-986120 preserves hemostasis while delivering robust antithrombotic efficacy [2]. Furthermore, clopidogrel, a prodrug requiring CYP2C19 bioactivation, exhibits variable pharmacokinetics due to genetic polymorphisms—a liability absent with the direct, reversible antagonism of BMS-986120 [3]. These mechanistic and safety distinctions preclude interchangeable use in studies where therapeutic window, bleeding liability, or genetic variability are endpoints of interest.

PAR1 antagonists (e.g., vorapaxar)

Engage rapid thrombin signaling phase; may not recapitulate PAR4-driven sustained thrombus propagation required for model endpoints.

P2Y12 inhibitors (e.g., clopidogrel)

Prodrug requiring CYP2C19 bioactivation introduces genetic variability absent with direct, reversible PAR4 antagonism.

Bleeding risk profile mismatch

Preclinical data indicate higher bleeding liability with PAR1 blockade, which limits translational modeling of hemostasis-sparing antithrombotic strategies.

Quantitative Differentiation of BMS-986120 vs. Clopidogrel and PAR1 Antagonists: Evidence Guide


Wider Therapeutic Window: Antithrombotic Efficacy vs. Bleeding Time Prolongation in Nonhuman Primates

BMS-986120 demonstrates a markedly wider therapeutic window compared to clopidogrel in a cynomolgus monkey arterial thrombosis model. At equi-effective antithrombotic doses, BMS-986120 produces significantly less prolongation of bleeding time (BT) than clopidogrel [1].

Therapeutic Window
Head-to-head
At equi-effective antithrombotic doses, BMS-986120 produced ≤2-fold bleeding time (BT) increase vs. clopidogrel’s 8–9-fold BT increase in NHP arterial thrombosis model.
Supports bleeding risk endpoint stratification in preclinical thrombosis models.
NHP model; human bleeding risk requires separate assessment.
Therapeutic Window Bleeding Liability Arterial Thrombosis

Receptor Selectivity: PAR4 Antagonism Without PAR1 Cross-Reactivity

BMS-986120 is a highly selective PAR4 antagonist with no detectable activity at PAR1, PAR2, or a panel of purified proteases including thrombin [1]. In contrast, the clinically used PAR1 antagonist vorapaxar engages a different receptor with distinct signaling kinetics and a well-documented bleeding risk profile [2].

PAR4 Selectivity
Class-level
PAR4 IC50 = 0.56 nM; >1000-fold selectivity over PAR1 in recombinant cell assays.
Enables PAR4-specific signaling dissection without PAR1 interference.
Functional assay data; selectivity panel may require review.
Receptor Selectivity PAR4 PAR1

Human Clinical Pharmacodynamics: Sustained ≥80% Platelet Aggregation Inhibition at 24 Hours

In a Phase I randomized, double-blind, placebo-controlled trial in healthy volunteers, single oral doses of 75 mg and 180 mg BMS-986120 produced ≥80% inhibition of PAR4 agonist peptide (AP)-induced platelet aggregation sustained through at least 24 hours post-dose [1]. This human pharmacodynamic profile distinguishes BMS-986120 from preclinical PAR4 tool compounds lacking clinical validation.

Human PD
Trial context
≥80% inhibition of PAR4-AP-induced platelet aggregation sustained ≥24 h after single 75–180 mg oral doses in Phase I study.
Supports human PAR4 pathway-response interpretation.
Healthy volunteer data; target population replication needed.
Clinical Pharmacodynamics Platelet Aggregation Dose Response

Human Ex Vivo Thrombus Reduction: 29% Decrease in Thrombus Area at High Shear

In a Phase I PROBE trial, a single 60 mg oral dose of BMS-986120 reduced total thrombus area at high shear by 29.2% (95% CI: 18.3%–38.7%; P<0.001) at 2 hours post-dose and by 21.4% (95% CI: 9.3%–32.0%; P=0.002) at 24 hours, driven primarily by a 34.8% reduction in platelet-rich thrombus deposition [1]. In contrast to aspirin alone or aspirin plus clopidogrel, BMS-986120 had no significant effect on thrombus formation at low shear (P=nonsignificant) [2].

Shear-Specific Thrombus
Head-to-head
BMS-986120 (60 mg): 29.2% reduction in total thrombus area at high shear; aspirin+clopidogrel affected both low- and high-shear formation.
Supports high-shear, platelet-rich thrombus endpoint analysis.
Ex vivo Badimon chamber; in vivo relevance under evaluation.
Ex Vivo Thrombosis High Shear Platelet-Rich Thrombus

Species-Specific Potency: Higher Affinity in Monkey vs. Human Blood

BMS-986120 inhibits PAR4 agonist peptide-induced platelet aggregation with IC50 values of 9.5±2.7 nM in human blood and 2.1±0.4 nM in monkey blood in vitro [1]. This species-dependent potency profile is consistent across multiple studies and must be accounted for when translating nonhuman primate efficacy data to human dose projections.

Species Potency
Reported
Human blood IC50 = 9.5 nM; monkey blood IC50 = 2.1 nM (4.5-fold difference in vitro).
Context for cross-species dose translation.
In vitro aggregometry; may influence NHP-to-human extrapolation.
Species Potency IC50 Translational Model

Clinical Pharmacokinetics: Dose-Proportional Exposure with Extended Half-Life

BMS-986120 exhibits approximately dose-proportional pharmacokinetics in humans over a wide dose range (3.0 to 180 mg), with a half-life of 44.7 hours at 3.0 mg and 84.1 hours at 180 mg [1]. The accumulation index indicates an approximately 2-fold increase in AUC at steady state [2]. This predictable PK profile contrasts with the variable metabolism of prodrug antiplatelet agents like clopidogrel.

Human PK
Class-level
Dose-proportional exposure; t½ 44.7–84.1 h over 3–180 mg in healthy volunteers.
Supports exposure-response modeling in human studies.
Healthy volunteer data; patient PK may differ.
Pharmacokinetics Dose Proportionality Half-Life

Research and Industrial Application Scenarios for BMS-986120 Based on Quantitative Evidence


Preclinical Arterial Thrombosis Studies in Nonhuman Primates Requiring Wide Therapeutic Window

BMS-986120 is optimally suited for cynomolgus monkey models of occlusive arterial thrombosis where evaluation of the therapeutic window—antithrombotic efficacy vs. bleeding liability—is a primary endpoint. The compound's demonstrated 83±4% thrombus weight reduction at 1 mg/kg with only 1.8- to 2.2-fold bleeding time prolongation contrasts sharply with clopidogrel's 8- to 9-fold BT increases at comparable efficacy, enabling robust safety margin assessment [1]. This model has been validated for clinical translation of both efficacy and bleeding risk [2].

Human Ex Vivo Thrombosis Research Focusing on High-Shear, Platelet-Rich Thrombus Formation

For translational studies utilizing the Badimon perfusion chamber or similar ex vivo thrombosis platforms, BMS-986120 provides a clinically validated tool to selectively interrogate high-shear, platelet-rich thrombus formation. The compound's 29.2% reduction in total thrombus area at high shear (P<0.001) without affecting low-shear thrombosis [1] makes it uniquely valuable for distinguishing pathological arterial thrombosis from physiological hemostatic plug formation. This shear-specific pharmacology is not replicated by aspirin, clopidogrel, or their combination [2].

Mechanistic Studies of Thrombin-Mediated Platelet Signaling Distinct from PAR1

BMS-986120 is the tool of choice for dissecting PAR4-specific contributions to thrombin-induced platelet activation. Its high selectivity for PAR4 over PAR1, PAR2, and thrombin itself (IC50 = 0.56 nM for PAR4 with no activity at related targets) [1] enables clean pharmacological dissection of the sustained, high-thrombin-concentration signaling phase that drives thrombus propagation. This contrasts with PAR1 antagonists (vorapaxar, atopaxar) which engage the rapid, low-thrombin-concentration phase and carry distinct bleeding liabilities [2].

Clinical Pharmacology Studies Evaluating PAR4 Antagonism in Healthy Volunteers or Patient Cohorts

As the only PAR4 antagonist with published Phase I clinical pharmacokinetic and pharmacodynamic data, BMS-986120 serves as the reference standard for human PAR4 pharmacology studies. Its dose-proportional PK (Cmax 27.3–1536 ng/mL over 3–180 mg; t½ 44.7–84.1 hours) [1] and sustained ≥80% platelet aggregation inhibition at 24 hours post-dose [2] provide a validated benchmark for evaluating novel PAR4 antagonists or combination antiplatelet regimens. The compound is also appropriate for studies investigating PAR4 A120T genetic variant responses, as no differential pharmacodynamics were observed between AA120 and TT120 carriers [3].

Application
Selection Property
Validation Focus
NHP arterial thrombosis model studies
Therapeutic window context
Bleeding time endpoint monitoring
Human ex vivo thrombosis platform studies
Shear-specific thrombus formation context
High-shear platelet-rich thrombus endpoints
PAR4-mediated thrombin signaling dissection
Receptor selectivity context
PAR4-specific signaling endpoints
Human PAR4 pharmacology studies
Reported human PK/PD profile
Dose-response and genetic variant endpoints

Technical Documentation Hub

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35 linked technical documents
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